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molecular formula C6H6INO2S B1334748 2-Iodobenzene-1-sulfonamide CAS No. 53730-99-7

2-Iodobenzene-1-sulfonamide

Cat. No. B1334748
M. Wt: 283.09 g/mol
InChI Key: JKHHRSIUFVAEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618975

Procedure details

2-aminobenzene sulfonamide (3.5 g) in conc. H2SO4, 98% (25 ml) are heated at 60° to give a clear solution. 20 g of ice is then added and the solution is cooled to 0° C. NaNO2 (1.45 g) in water (4 ml) is added dropwise very carefully without exceeding 5°-6° C. The reaction mixture is stirred at 5°-6° C. for 3 hours. A solution of potassium iodide (3.75 g) in H2O (25 ml) is then introduced dropwise and the obtained red mixture is stirred for 18 hours. H2O (50 ml) is added and the obtained precipitate is filtered, washed several times in water. The obtained solid is dissolved in ethyl acetate, washed once with 0.2N sodiumthiosulfate solution and twice with water, evaporated to dryness to give 4 g of a light yellow compound (62% yield).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
1.45 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
3.75 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].N([O-])=O.[Na+].[I-:16].[K+]>OS(O)(=O)=O.O>[I:16][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
20 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.75 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 5°-6° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
CUSTOM
Type
CUSTOM
Details
without exceeding 5°-6° C
STIRRING
Type
STIRRING
Details
the obtained red mixture is stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the obtained precipitate is filtered
WASH
Type
WASH
Details
washed several times in water
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed once with 0.2N sodiumthiosulfate solution and twice with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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